molecular formula C11H10BNO2 B572030 (6-Phenylpyridin-2-yl)boronic acid CAS No. 1218790-96-5

(6-Phenylpyridin-2-yl)boronic acid

Cat. No. B572030
M. Wt: 199.016
InChI Key: IYTUCLYDZGDBCM-UHFFFAOYSA-N
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Description

“(6-Phenylpyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C11H10BNO2 and a molecular weight of 199.01 . It is used in the field of chemistry as a heterocyclic building block .


Synthesis Analysis

The synthesis of pyridinylboronic acids, such as “(6-Phenylpyridin-2-yl)boronic acid”, often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Other methods include iridium or rhodium-catalyzed C-H or C-F borylation .


Molecular Structure Analysis

The molecular structure of “(6-Phenylpyridin-2-yl)boronic acid” consists of a boronic acid group attached to a phenylpyridinyl group .


Chemical Reactions Analysis

Boronic acids, including “(6-Phenylpyridin-2-yl)boronic acid”, are known for their ability to form reversible covalent complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property has led to their use in various sensing applications .

Scientific Research Applications

Synthesis of Pyridinylboronic Acids and Esters

Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of pyridinylboronic acids and esters .

Application Summary

6-PHENYLPYRIDINE-2-BORONIC ACID is used in the synthesis of (un)substituted pyridinylboronic acids and esters. This process involves a Pd-catalysed cross-coupling reaction .

Methods of Application

The general procedure involves the use of a palladium catalyst and a ligand. The reaction is carried out in a solvent at a specific temperature for a certain duration. The yield of the reaction varies depending on the specific conditions .

Results or Outcomes

The method has been found to be efficient, with yields often exceeding 70%. This method is promising due to its high atom efficiency and because it can be conducted under mild reaction conditions .

Sensing Applications

Scientific Field

This application is in the field of Analytical Chemistry , specifically in the development of sensors .

Application Summary

6-PHENYLPYRIDINE-2-BORONIC ACID, like other boronic acids, interacts with diols and strong Lewis bases such as fluoride or cyanide anions. This property makes it useful in various sensing applications .

Methods of Application

The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

Results or Outcomes

The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

Suzuki–Miyaura Coupling

Scientific Field

This application is in the field of Organic Synthesis , specifically in Suzuki–Miyaura coupling .

Application Summary

In Suzuki–Miyaura coupling, boronic acids are used as reagents. 6-PHENYLPYRIDINE-2-BORONIC ACID can be used in this context .

Methods of Application

Boronic acids readily condense with diethanolamine based ligands, with concomitant extrusion of water. Thus diethanolamine boronates can be prepared from boronic acids .

Results or Outcomes

This method is used for the preparation of organotrifluoroborate salts. It’s a one-pot procedure analogous to Genet’s process .

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to call a poison center or doctor if swallowed .

Future Directions

Boronic acids, including “(6-Phenylpyridin-2-yl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

properties

IUPAC Name

(6-phenylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTUCLYDZGDBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671288
Record name (6-Phenylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Phenylpyridin-2-yl)boronic acid

CAS RN

1218790-96-5
Record name B-(6-Phenyl-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Phenylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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